Chondropsin D
Description
Structure
2D Structure
Properties
Molecular Formula |
C83H133N3O26 |
|---|---|
Molecular Weight |
1588.9 g/mol |
IUPAC Name |
4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C83H133N3O26/c1-43(2)68(93)66(84-63(91)35-36-82(15,16)75(100)54(13)76(101)83(17,18)81(108)109-19)72(97)50(9)40-48(7)69(94)45(4)31-33-58(87)52(11)77(102)86-65-55(14)110-80(107)67(74(99)79(105)106)85-62(90)30-28-26-24-22-20-21-23-25-27-29-56-37-44(3)38-57(111-56)41-59(88)51(10)71(96)49(8)39-47(6)70(95)46(5)32-34-61(53(12)73(65)98)112-64(92)42-60(89)78(103)104/h21,23-28,30,32,35-36,39-40,43-45,47,50-61,65-74,76,87-89,93-99,101H,20,22,29,31,33-34,37-38,41-42H2,1-19H3,(H,84,91)(H,85,90)(H,86,102)(H,103,104)(H,105,106)/b23-21?,26-24?,27-25?,30-28?,36-35+,46-32?,48-40+,49-39?/t44-,45?,47?,50?,51?,52?,53?,54?,55?,56-,57+,58?,59?,60?,61?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,76?/m1/s1 |
InChI Key |
WBOYXNHINMBQNA-LYNPZQPKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(C(C(CC=C(C(C(C=C(C(C(C(C[C@H](C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(C(C(C)C)O)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)/C)O)O)C)C(C(=O)O)O |
Canonical SMILES |
CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(C(C(C)C)O)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)C)O)O)C)C(C(=O)O)O |
Synonyms |
chondropsin D |
Origin of Product |
United States |
Natural Sources, Isolation, and Biogeographical Distribution
Discovery and Isolation of Chondropsin D
This compound is a complex macrolide lactam that belongs to a unique class of secondary metabolites derived from polyketides. researchgate.netacs.org Its discovery and subsequent characterization have highlighted the rich chemical diversity of marine invertebrates.
This compound was first identified as a minor constituent from an aqueous extract of the marine sponge Chondropsis sp. acs.orgnih.govscite.ai This particular sponge sample, collected from the waters off Bass Island, Wollongong, Australia, was also the source of the related compounds, chondropsins A and B. acs.orgnih.gov The sponge belongs to the order Poecilosclerida and the family Desmacidonidae. acs.org A voucher specimen has been deposited at the Smithsonian Institution in Washington, D.C. acs.org
While this compound itself was found in Chondropsis sp., other closely related analogs have been isolated from different sponge genera, indicating a wider distribution of this class of metabolites. researchgate.net For instance, sponges of the genus Ircinia have yielded chondropsin C and 73-deoxychondropsin A. researchgate.netacs.org Furthermore, the related poecillastrins have been isolated from sponges such as Poecillastra sp. and Jaspis serpentina, the latter of which yielded poecillastrin D. researchgate.netoup.com The isolation of these structurally similar compounds from taxonomically distant sponge orders suggests they may be produced by symbiotic microorganisms rather than the sponges themselves. oup.com
The isolation of this compound is a meticulous process due to its presence as a minor component. The procedure began with the extraction of the frozen sponge material (357 g wet weight), which was ground in dry ice and then extracted with water at 4°C. acs.org
Following the initial aqueous extraction, the purification was guided by bioassays and spectroscopic analysis. usf.edu The process involved multiple steps of chromatography to separate the complex mixture of metabolites. oup.comusf.edu High-Performance Liquid Chromatography (HPLC) was a crucial final step in obtaining the pure compound. acs.orgnih.gov Specifically, reversed-phase HPLC was used to furnish pure this compound as a colorless solid. oup.com The structure of the isolated compound was then determined through comprehensive analysis of spectral data, including High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), which established its molecular formula as C₈₃H₁₃₃N₃O₂₆, and various 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. acs.org
Related Chondropsin Analogs and Derivatives
This compound is part of a larger family of structurally related macrolide lactams. These compounds share a common biosynthetic origin from polyketides and feature large macrocyclic rings incorporating both ester and amide linkages. researchgate.netacs.org
Chondropsin A and B : These were the first members of this class to be discovered, isolated from the same Australian collection of Chondropsis sp. that later yielded this compound. researchgate.netacs.org Chondropsin A is isomeric with this compound, sharing the same molecular formula. acs.org Structurally, Chondropsin A contains a 35-membered macrocyclic ring. acs.orgnih.gov It can be converted to this compound, which has a 37-membered ring, through a base-catalyzed intramolecular transesterification reaction. acs.orgnih.gov This conversion confirms the close structural relationship between the two compounds. nih.gov
Chondropsin C : This analog was isolated from a marine sponge of the genus Ircinia, collected in the Philippines. researchgate.netacs.org
73-Deoxychondropsin A was isolated from an Australian collection of the marine sponge Ircinia ramosa. researchgate.netacs.org Its structure was assigned through the interpretation of its spectral data. researchgate.net
The poecillastrins are another closely related group of cytotoxic macrolides that are considered part of the broader chondropsin class. researchgate.netoup.com
Poecillastrin A : This compound was isolated from the marine sponge Poecillastra sp. researchgate.net NMR data established it as a new, highly functionalized macrolide structurally related to the chondropsins. researchgate.net
Poecillastrin B and C : These two new chondropsin-type macrolides were also isolated from aqueous extracts of a Poecillastra sp. sponge. thieme-connect.de They are 35-membered ring analogs of poecillastrin A. researchgate.net Poecillastrin C was also isolated alongside poecillastrin D from the sponge Jaspis serpentina. oup.comthieme-connect.de
Poecillastrin D : This new chondropsin derivative was isolated from a crude extract of the deep-sea marine sponge Jaspis serpentina. oup.comresearchgate.netjst.go.jpresearchgate.net Spectroscopic analysis revealed its structure to be a mono-O-methylated product of poecillastrin C. oup.com
Mirabalin
Mirabalin is a highly unsaturated macrolide lactam that was isolated from the aqueous extract of the marine sponge Siliquariaspongia mirabilis, found in Micronesia. nih.gov It is characterized by a 35-membered macrolide lactam ring that features a pentadiene conjugated system and a tetrasubstituted tetrahydropyran (B127337) ring. An amide linkage attaches a linear polyketide moiety to this large ring. nih.gov The complex structure of mirabalin contains 25 stereogenic centers, not all of which have had their configurations definitively determined. anr.fr
Due to its structural complexity and notable antitumor activity, mirabalin has become a significant target for total synthesis by organic chemists. anr.fr Research efforts have focused on synthesizing isomers and simplified analogues of mirabalin to fully elucidate its exact structure and to conduct structure-activity relationship studies, which could lead to the development of even more potent bioactive molecules. anr.fr Mirabalin is considered a member of the chondropsin family of macrolide lactams. researchgate.net
Table 1: Research Findings on Mirabalin
| Attribute | Description | Source(s) |
|---|---|---|
| Natural Source | Marine sponge Siliquariaspongia mirabilis | nih.gov |
| Biogeographical Origin | Micronesia | nih.gov |
| Chemical Class | Macrolide Lactam | nih.gov |
| Key Structural Features | 35-membered macrolide lactam ring, pentadiene conjugated system, tetrasubstituted tetrahydropyran ring, linear polyketide moiety | nih.gov |
| Biological Activity | Inhibits the growth of the HCT-116 tumor cell line with an IC50 value of 0.27 +/- 0.09 microM. | nih.gov |
| Research Significance | Target for total synthesis due to complex structure and antitumor properties. | anr.fr |
Ecological Context of Chondropsin Production
Role in Chemical Defense Mechanisms
The production of complex secondary metabolites like this compound in marine sponges is widely understood within the ecological framework of chemical defense. eolss.net Sponges, being sessile or slow-moving organisms, cannot physically escape predators and are susceptible to fouling by microorganisms. Consequently, they have evolved to produce a diverse arsenal (B13267) of bioactive compounds to deter predators, combat pathogens, and prevent overgrowth by other organisms. eolss.netmdpi.com
The chondropsin class of macrolides, including this compound, exhibits potent cytotoxic and antiproliferative properties. acs.orgnih.gov These toxic activities are a hallmark of chemical defense agents. By being toxic to cells, these compounds can effectively act as a feeding deterrent against fish and other marine herbivores. vims.edunih.gov The release of such compounds can make the sponge unpalatable or harmful, thereby protecting it from predation. mdpi.com While direct studies on the deterrent effects of this compound are not specified, the well-documented cytotoxicity of the chondropsin family strongly suggests their primary ecological function is to serve as a defensive mechanism for the host sponge. acs.orgvims.edu This strategy is a common and successful survival tactic among many species of tropical red algae and other marine invertebrates. mdpi.comvims.edu
Symbiotic Microorganisms as Biosynthetic Sources
There is a substantial and growing body of evidence suggesting that many complex natural products isolated from marine sponges are not produced by the sponge itself, but rather by its associated symbiotic microorganisms. researchgate.netresearchgate.netnih.gov This is strongly suspected to be the case for the chondropsin family of compounds.
Several factors support this hypothesis:
Structural Similarity: The chemical structures of many sponge-derived metabolites, particularly polyketides like the chondropsins, bear a strong resemblance to compounds known to be produced by bacteria. researchgate.netresearchgate.net
Biosynthetic Pathways: Chondropsins are derived from polyketides, which are synthesized via pathways common in microorganisms. acs.orgresearchgate.net
Widespread Occurrence: The isolation of structurally similar compounds, such as different chondropsins and poecillastrins, from taxonomically distant sponge genera (Chondropsis, Ircinia, Poecillastra) points towards a microbial origin. researchgate.netresearchgate.net It is more likely that different sponges host similar symbionts than that they independently evolved the complex biosynthetic machinery to produce these identical or closely related molecules. researchgate.net
The prevailing theory is that bacteria or other microbes living in a symbiotic relationship within the sponge's tissues are the true producers of these potent compounds. researchgate.netnih.gov The sponge provides a protected environment for the microbes, which in turn provide a chemical defense for their host, a mutually beneficial arrangement. unigoa.ac.in
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Chondropsin A |
| Chondropsin B |
| Chondropsin C |
| This compound |
| 73-deoxychondropsin A |
| Mirabalin |
Chemical Structure and Structural Transformations
Elucidation of Chondropsin D Chemical Structure
The initial deduction of this compound's structure was heavily reliant on the analysis of comprehensive spectral data. mdpi.com High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was instrumental in establishing the molecular formula of this compound as C₈₃H₁₃₃N₃O₂₆. nih.gov This formula revealed that it was an isomer of the previously identified Chondropsin A. nih.gov
Further detailed structural information was obtained through a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic experiments. nih.gov Techniques such as HMBC (Heteronuclear Multiple Bond Correlation), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC-TOCSY (Heteronuclear Single Quantum Coherence-TOCSY) were particularly valuable for making complete assignments of the ¹H and ¹³C resonances and confirming the presence of structural features also found in other chondropsins. nih.gov
A defining feature of this compound is its large macrocyclic structure. Spectroscopic analysis confirmed that this compound is a 37-membered macrolide lactam. mdpi.comnih.gov The chondropsin family of compounds are characterized as large polyketide-derived macrolide lactams with ring sizes ranging from 33 to 37 members. nih.govresearchgate.net These macrocycles uniquely incorporate both lactone (ester) and lactam (amide) functionalities to achieve ring closure. nih.gov The structural analysis identified a key difference between Chondropsin A and D in the position of the ester linkage within the macrocycle, leading to the expansion of the ring in this compound. nih.gov
Structural Relationships within the Chondropsin Family
This compound does not exist in isolation but is part of a family of structurally related macrolides. Its relationship with Chondropsin A is particularly notable due to their isomeric nature and interconversion potential.
This compound and Chondropsin A are isomers, sharing the identical molecular formula of C₈₃H₁₃₃N₃O₂₆. nih.gov The structural difference lies in the size of their macrocyclic rings. Chondropsin A possesses a 35-membered macrocyclic ring, whereas this compound features an expanded 37-membered ring. mdpi.com This difference arises from the location of the intramolecular ester linkage. In Chondropsin A, the ester bridge is formed between the C-1 carbonyl and the oxygen on C-34. nih.gov In this compound, this ester linkage is repositioned to the oxygen on C-67, resulting in the larger ring system. nih.gov
Table 1: Comparison of Chondropsin A and this compound
| Feature | Chondropsin A | This compound |
| Molecular Formula | C₈₃H₁₃₃N₃O₂₆ | C₈₃H₁₃₃N₃O₂₆ |
| Macrocyclic Ring Size | 35-membered | 37-membered |
| Ester Linkage Position | Between C-1 and C-34 oxygen | Between C-1 and C-67 oxygen |
| ¹H NMR Shift of H-34 | δ 5.11 | δ 3.66 |
| ¹H NMR Shift of H-67 | δ 3.78 | δ 5.03 |
The structural relationship between Chondropsin A and D was further solidified by demonstrating a direct chemical conversion. It was observed that Chondropsin A, with its 35-membered ring, could be converted into this compound. mdpi.comnih.gov This transformation occurs through a base-catalyzed intramolecular transesterification reaction. mdpi.comnih.gov This chemical rearrangement confirms the structural assignment of this compound and highlights a plausible biosynthetic or degradative relationship between these two complex natural products. mdpi.com The successful rearrangement of a methylated derivative of Chondropsin A to the corresponding methylated analogue of this compound provided further confirmation of this pathway and the structure of this compound. mdpi.com
Absolute Stereochemistry Investigations
Determining the absolute configuration—the precise three-dimensional arrangement of atoms at each chiral center—is a formidable challenge for complex molecules like this compound. While specific reports on the complete absolute stereochemistry of this compound are not detailed in the primary literature, the field of natural product chemistry employs several powerful techniques for such investigations, particularly for complex macrolides.
For macrolides with numerous chiral centers, a combination of advanced NMR-based approaches, chiroptical methods, and computational analysis is often required. mdpi.com NMR techniques, including the analysis of NOE (Nuclear Overhauser Effect) data, J-couplings, and residual dipolar couplings (RDC), can help elucidate the relative stereochemistry and conformation of the molecule in solution. mdpi.com
For determining the absolute configuration, chiroptical methods like Vibrational Circular Dichroism (VCD) are exceptionally powerful. nih.gov This technique involves comparing the experimental VCD spectrum of the molecule with quantum-chemical (DFT) calculations of the spectra for possible stereoisomers. nih.gov A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov For structurally related marine natural products containing amino acid residues, chemical degradation followed by chiral chromatography analysis, such as Marfey's method, is a common strategy to determine the stereochemistry of those specific components. researchgate.netmdpi.com In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive assignment of absolute stereochemistry. mdpi.com
Total Synthesis and Synthetic Analog Development
Total Synthesis Strategies for Chondropsin D and Analogs
While a completed total synthesis remains elusive, the chemical literature on other complex macrolides provides a roadmap for potential synthetic strategies. A convergent approach, where large, complex fragments of the molecule are synthesized independently before being coupled together, is a likely strategy. researchgate.net For a molecule of this compound's complexity, this would involve the synthesis of the polyketide side chain and the macrocyclic core as separate key intermediates.
The synthesis of large macrolides like this compound is fraught with challenges that test the limits of current synthetic capabilities. These challenges include:
Stereochemical Control: this compound possesses numerous stereocenters along its polyketide backbone. The precise control of both relative and absolute stereochemistry at each of these centers is a significant hurdle. The development of stereoselective reactions, such as asymmetric aldol (B89426) reactions, is crucial for constructing the stereochemically rich fragments. researchgate.net
Macrolactonization: The formation of the large 37-membered ring is a thermodynamically and kinetically challenging step. High-dilution conditions are typically required to favor the intramolecular cyclization over intermolecular polymerization. The choice of the macrocyclization site is also critical to the success of this step.
Functional Group Compatibility: The molecule contains a variety of sensitive functional groups, including hydroxyls, esters, amides, and conjugated double bonds. Protecting group strategies must be carefully orchestrated to ensure that these groups are stable throughout the lengthy synthetic sequence and can be selectively removed under mild conditions.
Synthesis of the Polyketide Side Chain: The complex, amide-linked polyketide side chain presents its own synthetic challenges, including the installation of multiple methyl groups and hydroxyl functionalities with the correct stereochemistry. mdpi.com
The synthesis of fragments of related complex macrolides like mirabalin and poecillastrin C highlights some of these challenges and the intricate strategies required to overcome them. researchgate.netresearchgate.net
A hypothetical total synthesis of this compound would likely employ a range of modern synthetic methodologies. Based on the synthesis of other complex polyketide macrolides, key reactions would likely include:
Aldol Reactions: Asymmetric aldol reactions are a cornerstone for the construction of polypropionate units, which are common motifs in polyketide natural products. researchgate.net
Stille or Suzuki Coupling: These palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for connecting large, complex fragments. researchgate.netacs.org
Horner-Wadsworth-Emmons Reaction: This reaction is widely used for the stereoselective formation of carbon-carbon double bonds, which are prevalent in the chondropsin structure. researchgate.net
Asymmetric Hydrogenation: For the stereoselective reduction of ketones and alkenes to establish the correct stereochemistry of alcohol and alkyl groups. researchgate.net
Macrolactonization Methods: Techniques such as Yamaguchi or Shiina macrolactonization are often employed for the final ring-closing step in the synthesis of large macrolides. researchgate.net
Marshall Allenylation: This reaction could be used for the stereoselective synthesis of key propargyl alcohol intermediates. researchgate.netmdpi.com
Design and Synthesis of Chondropsin Derivatives and Analogs
In the absence of a total synthesis, the generation of this compound derivatives has relied on the chemical modification of the natural product. These derivatives are crucial for probing the structure-activity relationships (SAR) of the chondropsin class of molecules.
The known structural variants of this compound have been generated through semi-synthesis. A notable example is the conversion of Chondropsin A, which has a 35-membered macrocyclic ring, into this compound. nih.gov This transformation is achieved through a base-catalyzed intramolecular transesterification, which results in the expansion of the macrocycle to the 37-membered ring of this compound. nih.govresearchgate.net
Furthermore, a methylated analog of this compound has been created. nih.gov This was accomplished by first methylating Chondropsin A to produce its methylated derivative, which was then subjected to the same base-catalyzed rearrangement to yield the corresponding methylated analogue of this compound. nih.govresearchgate.net These semi-synthetic routes provide access to novel structural variants that would be difficult to obtain from natural sources.
The primary goal of synthesizing derivatives of potent natural products like this compound is often to enhance their biological activity, improve their pharmacological properties, or simplify their structure while retaining activity. While specific studies on enhancing the biological activity of this compound through chemical modification are not extensively reported, the generation of the methylated analog represents a key step in understanding the molecule's SAR. nih.gov By comparing the biological activity of this compound with its methylated counterpart and other chondropsin family members, researchers can begin to identify which functional groups are essential for its cytotoxic and V-ATPase inhibitory effects. nih.gov
The development of other V-ATPase inhibitors has shown that modifications to the macrocyclic core, the side chains, and the various functional groups can have a significant impact on potency and selectivity. biologists.comacs.org Future work on this compound will likely involve the synthesis of a wider range of derivatives to explore these relationships more fully.
Biological Activity and Mechanisms of Action
Downstream Cellular and Molecular Effects of V-ATPase Inhibition
The inhibition of the vacuolar H+-ATPase (V-ATPase) by compounds such as Chondropsin D sets off a cascade of downstream effects within the cell. By disrupting the enzyme's primary function of proton translocation, these inhibitors alter fundamental cellular conditions, leading to significant consequences for various molecular pathways and physiological processes. The subsequent sections detail the specific impacts resulting from this primary mechanism of action.
Impact on Intracellular Vesicular pH Regulation (e.g., Lysosomal Alkalinization)
A primary and direct consequence of V-ATPase inhibition is the disruption of pH homeostasis within various intracellular organelles. V-ATPases are crucial for acidifying the lumen of compartments like endosomes, lysosomes, and the Golgi apparatus. csic.esresearchgate.net By blocking the proton-pumping activity of V-ATPase, inhibitors like this compound lead to a significant increase in the pH of these vesicles, a process often termed alkalinization. csic.esresearchgate.net
Research has established that the chondropsin class of inhibitors, which includes this compound, effectively inhibits V-ATPase activity, albeit with some specificity. They tend to inhibit fungal V-ATPase more potently than mammalian V-ATPase. nih.govnih.gov
| Compound Class | Target V-ATPase | Half-Maximal Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Chondropsins | Fungal (N. crassa) | 0.04–0.7 µM | nih.gov |
| Chondropsins | Mammalian (Bovine Chromaffin Granule) | 0.4 to >10 µM | nih.gov |
Influence on Cellular Processes (e.g., Wnt Signaling Pathway, Protein Trafficking, Cell Cycle)
The disruption of vesicular pH by V-ATPase inhibitors like this compound has far-reaching consequences for several essential cellular signaling and maintenance pathways.
Wnt Signaling Pathway: The Wnt signaling pathway, which is crucial for embryonic development, tissue homeostasis, and cell proliferation, is sensitive to changes in vesicular pH. nih.govwikipedia.org Research has shown that V-ATPase inhibitors, including chondropsins, are potent inhibitors of Wnt protein secretion. nih.gov The production and secretion of active WNT3A require vacuolar acidification. nih.gov By causing alkalinization, these inhibitors prevent the proper processing and release of Wnt ligands, thereby disrupting both autocrine and paracrine Wnt signaling. nih.gov This inhibition of the Wnt pathway is a significant component of the anti-tumor activity of V-ATPase inhibitors, as aberrant Wnt signaling is a known driver in many cancers. nih.govmdpi.commdpi.com
Protein Trafficking: The proper sorting, transport, and delivery of proteins and lipids to their correct destinations, a process known as protein trafficking, is highly dependent on the acidic environment of endosomes and the Golgi apparatus. csic.esprimescholars.com V-ATPase-mediated acidification is necessary for critical steps such as the dissociation of ligands from their receptors within endosomes, allowing receptors to be recycled back to the cell surface. csic.es Inhibition of V-ATPase and the subsequent alkalinization can lead to the mis-sorting of proteins and dysfunction in both endocytic and exocytic pathways. csic.es In yeast models, V-ATPase mutations have been observed to cause the mislocalization of plasma membrane proteins. csic.es This disruption of protein trafficking interferes with fundamental cellular functions, including signal transduction and the maintenance of organelle integrity. csic.esprimescholars.com
Cell Cycle: V-ATPase inhibitors have been demonstrated to induce cell cycle arrest in tumor cells. csic.esresearchgate.net This arrest often occurs at the G1 phase of the cell cycle. csic.es The mechanism can be linked to the stabilization of cell cycle inhibitors like the p21 protein. csic.es The cell cycle is a tightly regulated process divided into distinct phases (G1, S, G2, M), and its progression is controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). cusabio.com By disrupting cellular homeostasis and key signaling pathways, V-ATPase inhibitors can trigger checkpoints that halt cell cycle progression, thereby inhibiting cell proliferation. researchgate.net
Effects on Osteoclast Function and Bone Resorption (e.g., 73-Deoxychondropsin A)
V-ATPases play an indispensable role in bone metabolism, specifically in the function of osteoclasts. kcl.ac.uk Osteoclasts are specialized, multinucleated cells responsible for bone resorption, the process of breaking down bone tissue to release minerals into the blood. wikipedia.orgnih.gov To achieve this, osteoclasts attach to the bone surface and form a sealed compartment into which they secrete protons and enzymes. youtube.com The V-ATPase is the primary proton pump used by osteoclasts to create this highly acidic microenvironment, which is necessary to dissolve the mineral component of the bone matrix. kcl.ac.ukyoutube.com
The chondropsin family member 7,13-Deoxychondropsin A (also known as 73-DOC) has been identified as a potent inhibitor of osteoclast function. kcl.ac.uk Studies have shown that this compound inhibits bone resorption by mouse and human osteoclasts. kcl.ac.uk Notably, this inhibition occurs at concentrations that are 5- to 10-fold lower than those that inhibit the activity of osteoblasts, the cells responsible for bone formation. kcl.ac.uk This differential effect suggests that compounds like 7,13-Deoxychondropsin A could potentially serve as therapeutics for bone diseases characterized by excessive resorption, such as osteoporosis, by reducing bone breakdown without significantly impairing bone formation. kcl.ac.uk The inhibition of bone resorption while maintaining bone formation presents a novel approach for managing osteolytic diseases. kcl.ac.uk
Preclinical Research on Chondropsin D and Analogs
In Vitro Cellular Models for Efficacy Assessment
Cell Line-Based Cytotoxicity Assays (e.g., LOX, MOLT-4)
Chondropsin D, a member of the chondropsin family of polyketide-derived macrolide lactams, has demonstrated notable cytotoxic activity against various cancer cell lines. researchgate.net These compounds are primarily isolated from marine sponges of the genus Chondropsis and Siliquariaspongia. researchgate.netresearchgate.net In vitro cytotoxicity screening is a fundamental first step in assessing the anticancer potential of new chemical entities. For this compound and its analogs, human melanoma (LOX) and acute lymphoblastic leukemia (MOLT-4) cell lines have been utilized as key models.
This compound has shown differential cytotoxicity against these cell lines. It exhibited a half-maximal inhibitory concentration (IC50) of approximately 10 ng/mL against the LOX melanoma cell line and a less potent IC50 of 250 ng/mL against the MOLT-4 leukemia cell line. nih.gov This suggests a degree of selectivity in its cytotoxic action. The broader chondropsin family of compounds has also been recognized for its cytotoxic effects against both LOX and MOLT-4 cell lines. researchgate.net
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) |
|---|---|---|
| LOX | Melanoma | ~10 nih.gov |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~250 nih.gov |
Studies on Cell Proliferation, Apoptosis, and Differentiation
The anticancer activity of chondropsins extends beyond simple cytotoxicity to include the modulation of fundamental cellular processes like proliferation and apoptosis (programmed cell death). While specific studies on this compound's effect on these pathways are not extensively detailed in the reviewed literature, research on its close analogs, such as Chondropsin A, provides significant insights.
Flow-cytometric analysis of cells treated with Chondropsin A and 73-deoxychondropsin A revealed that these compounds effectively block the entry of HL-60 and KB cells into the G2/M phase of the cell cycle. researchgate.net This cell cycle arrest ultimately leads to cell death by apoptosis. researchgate.net The inhibition of Vacuolar H+-ATPases (V-ATPases), the primary target of chondropsins, is a known mechanism for inducing both apoptosis and cell cycle arrest in tumor cells. researchgate.netscience.gov This mechanism is considered a promising avenue for cancer therapy. science.gov For instance, other natural compounds that inhibit cell proliferation, such as nannocystin A, also act by inducing apoptosis in cancer cell lines. mdpi.com
Functional Assays of Target Inhibition (e.g., V-ATPase Activity in Cellular Extracts)
This compound belongs to a class of natural products identified as inhibitors of vacuolar H+-ATPases (V-ATPases). nih.gov V-ATPases are multi-subunit proton pumps essential for acidifying intracellular compartments and are implicated in various aspects of tumor progression. physiology.org Functional assays using cellular extracts have been crucial in confirming and quantifying the inhibitory activity of chondropsins against this target.
The chondropsin class of compounds, which includes six chondropsins and poecillastrin A, demonstrated a tumor cell growth inhibitory pattern in the National Cancer Institute's 60-cell screen that was almost identical to other well-known V-ATPase inhibitors like bafilomycin and concanamycin. nih.gov In vitro assays measuring V-ATPase activity from different sources revealed that chondropsins exhibit a degree of selectivity. They are more potent inhibitors of the fungal V-ATPase from Neurospora crassa than the mammalian V-ATPase from bovine chromaffin granules. nih.govbiologists.com This suggests potential for developing selective agents. The half-maximal inhibitory concentrations (IC50) for V-ATPase activity highlight this difference in potency. nih.gov
Table 2: Inhibition of V-ATPase Activity by the Chondropsin Class of Compounds
| V-ATPase Source | Organism/Tissue | IC50 (µM) |
|---|---|---|
| Vacuolar Membranes | Neurospora crassa (fungus) | 0.04 - 0.7 nih.gov |
| Chromaffin Granule Membranes | Bos taurus (bovine) | 0.4 - >10 nih.gov |
Advanced In Vitro Models: 3D Cell Cultures and Organ-on-a-Chip Systems
While traditional 2D cell culture provides foundational data, advanced in vitro models such as 3D cell cultures and organ-on-a-chip (OOC) systems are emerging as more physiologically relevant platforms for preclinical drug evaluation. wikipedia.org These models promote higher levels of cell differentiation and tissue organization, better mimicking the complex microenvironment of a tumor in vivo. wikipedia.orgfrontiersin.org OOC technology integrates microfluidics to simulate the functions and mechanical properties of living organs, offering a more reliable way to investigate a drug's efficacy and mechanism of action. microfluidics-innovation-center.com
Currently, specific studies employing 3D cell cultures or organ-on-a-chip systems to evaluate this compound or its analogs have not been reported in the available literature. However, these advanced platforms represent a significant future direction for the preclinical assessment of this compound class. Utilizing tumor organoids derived from patient stem cells in a microfluidic OOC system, for instance, could provide unprecedented insight into the response of human tumors to this compound, including real-time monitoring of metabolic changes upon drug exposure. rsc.org Such models would be invaluable for exploring the compound's effects in a more complex, tissue-like context before any potential in vivo studies. nih.gov
Structure-Activity Relationship (SAR) Studies
Identification of Pharmacophores and Key Structural Features
Structure-activity relationship (SAR) studies are essential for identifying the key structural features of a molecule—the pharmacophore—responsible for its biological activity. slideshare.net For the chondropsin class of compounds, the primary structural characteristic is a large polyketide-derived macrolide lactam ring, which ranges from 33 to 37 members. nih.gov
This compound itself is a macrolide lactam with a 37-membered ring. researchgate.net Its structure is closely related to other members of the family; for example, Chondropsin A, which has a 35-membered ring, can be converted into this compound via a base-catalyzed intramolecular transesterification reaction. researchgate.net This highlights the subtle structural modifications that can exist within this class.
A key structural feature identified in Chondropsins A, B, and D is the presence of an (E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoic acid side chain. mdpi.com In contrast, Chondropsin C contains a slightly different (E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoic acid moiety. mdpi.com These complex side chains, in conjunction with the large, flexible macrolactone core, are believed to be crucial for the interaction with and inhibition of the V-ATPase target. While the precise 3D pharmacophore model for chondropsins has not been fully elucidated, these identified structural components are fundamental to their cytotoxic and V-ATPase inhibitory activities.
Optimization of Biological Potency through Structural Modifications
While comprehensive structure-activity relationship (SAR) studies specifically for this compound are limited in publicly available literature, research on other V-ATPase inhibiting macrolides, such as the archazolids, provides a framework for potential structural modifications to optimize biological potency. biologists.com The core strategy revolves around identifying the pharmacophore—the essential molecular features responsible for the biological activity—and modifying peripheral regions to enhance potency, selectivity, and pharmacokinetic properties.
Key areas for structural modification in this compound and its analogs would likely include:
The Macrolide Ring: The 37-membered ring of this compound is a defining feature. frontiersin.orgresearchgate.net Altering the ring size, conformation, and the nature of the ester and amide linkages could significantly impact binding affinity to the V-ATPase. For instance, the conversion of the 35-membered ring of Chondropsin A to the 37-membered ring of this compound demonstrates that variations in the macroring structure are naturally occurring and influence the compound's properties. frontiersin.orgresearchgate.net
Functional Groups: The various functional groups, including hydroxyls, ketones, and amides, are critical for the molecule's interactions. encyclopedia.pub Esterification, etherification, or replacement of these groups can probe their role in hydrogen bonding and electrostatic interactions with the V-ATPase. The conversion of Chondropsin A to this compound through a base-catalyzed intramolecular transesterification reaction underscores the chemical reactivity of these functional groups and their potential for targeted modification. frontiersin.orgresearchgate.net
The following table outlines the known naturally occurring chondropsin analogs and their structural differences, which form the basis of our current understanding of SAR in this class of compounds.
| Compound Name | Key Structural Features | Source Organism |
| Chondropsin A | 35-membered macrolide lactam | Chondropsis sp. |
| Chondropsin B | Structurally related to Chondropsin A | Chondropsis sp. |
| Chondropsin C | Contains a (E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoic acid moiety | Ircinia sp. |
| This compound | 37-membered macrolide lactam | Chondropsis sp. |
| Poecillastrin C | Structurally similar to Chondropsin C | Jaspis serpentina |
| Poecillastrin D | Isomer of Poecillastrin C | Jaspis serpentina |
The limited availability of this compound from its natural source necessitates the development of synthetic routes to produce analogs for SAR studies. csic.es These studies are crucial for simplifying the complex natural product into a lead compound with improved therapeutic potential.
Application of Artificial Intelligence and Machine Learning in SAR Analysis
The complexity and large number of stereocenters in this compound and its analogs make traditional SAR analysis a laborious and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) offer powerful computational tools to accelerate and refine this process.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR models are computational models that correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com For this compound analogs, QSAR could be employed to:
Predict Biological Activity: Once a sufficient number of analogs with known activities are synthesized and tested, a QSAR model can be trained to predict the potency of new, virtual compounds. This allows for the in-silico screening of large virtual libraries of potential analogs, prioritizing the most promising candidates for synthesis.
Identify Key Structural Descriptors: QSAR models can identify the specific physicochemical properties and structural features (descriptors) that are most influential on the biological activity. This provides valuable insights into the mechanism of action and guides the design of more effective analogs. The biological activities of fatty acids found in related lipopeptides have been studied using QSAR algorithms, demonstrating the applicability of this approach to components of complex natural products. researchgate.netmdpi.com
Machine Learning for Stereochemical Assignment:
The absolute stereochemistry of complex natural products like the chondropsins is often challenging to determine experimentally. Machine learning models are being developed to address this challenge. For example, a transformer model named NPstereo has shown the ability to assign the stereochemistry of natural products with high accuracy by learning from existing natural product databases. researchgate.net Such a tool could be invaluable in confirming the stereochemistry of newly synthesized this compound analogs, which is critical for understanding their interaction with the chiral environment of the V-ATPase binding site.
The integration of AI and ML into the preclinical research pipeline for this compound holds the potential to significantly streamline the drug discovery process, from lead identification and optimization to understanding complex structural details.
Conclusion and Future Research Directions
Current Understanding of Chondropsin D in Academic Research
This compound is chemically defined as a 37-membered-ring macrolide lactam. nih.gov It was discovered as a minor component in an aqueous extract of a Chondropsis species, which had previously yielded the related compounds Chondropsin A and B. nih.gov The structural elucidation of this compound was accomplished through spectral data analysis and further confirmed by a base-catalyzed intramolecular transesterification reaction that converts the 35-membered ring of Chondropsin A into the 37-membered ring of this compound. nih.govresearchgate.net
The chondropsins belong to a class of natural products characterized as polyketide-derived macrolide lactams. researchgate.netkcl.ac.uk A pivotal aspect of their biological activity is their function as inhibitors of vacuolar H+-ATPases (V-ATPases). nih.gov This mechanism is the source of their potent cytotoxic activity against various tumor cell lines, as observed in laboratory settings. nih.govnih.govresearchgate.net Research, including the National Cancer Institute's 60-cell line screen, has shown that the growth-inhibitory profile of the chondropsin class is remarkably similar to other well-established V-ATPase inhibitors, such as the bafilomycins and concanamycins. nih.gov Notably, the chondropsin class, including this compound, demonstrates a degree of selectivity, inhibiting fungal V-ATPases (from Neurospora crassa) more effectively than mammalian V-ATPases (from bovine chromaffin granules). nih.gov
Unresolved Questions and Knowledge Gaps
Despite the progress made, significant knowledge gaps persist regarding this compound and its relatives. A primary unresolved issue is the absolute stereochemistry of the chondropsin compounds, which has not been conclusively determined. kcl.ac.uk Furthermore, there is a strong hypothesis that the true producers of these complex molecules are not the sponges themselves but rather symbiotic microorganisms residing within the sponge tissue. kcl.ac.ukresearchgate.net While the biosynthetic gene cluster for the related compound 73-deoxychondropsin A has been partially investigated, the complete pathway and the specific producing organism remain to be definitively identified. kcl.ac.uk
From a mechanistic standpoint, while V-ATPase is the known target, the precise molecular interactions and the specific binding site for the chondropsin class are not fully understood. nih.gov Studies have shown that genetic mutations in V-ATPase that affect the binding of another inhibitor, bafilomycin, only have minor effects on the affinity for chondropsins, suggesting a related but distinct mechanism or binding location that requires further investigation. nih.gov The structural basis for the observed selectivity between fungal and mammalian V-ATPases also remains an open question. nih.gov
Future Avenues in this compound Research
The existing knowledge gaps point toward several key areas for future research that could unlock the full potential of this compound and its analogs.
The natural occurrence of multiple chondropsin and poecillastrin variants suggests that the underlying biosynthetic machinery is flexible. kcl.ac.uknih.gov Modern analytical techniques like molecular networking have already hinted at the existence of yet undiscovered analogs within sponge extracts. mdpi.com The biosynthetic pathway is predicted to be a complex hybrid of Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymes. kcl.ac.uk A critical future goal is the complete identification and characterization of the PKS/NRPS gene clusters from the sponge's metagenome. kcl.ac.uk Success in this area would not only confirm the microbial origin of these compounds but also open the door to combinatorial biosynthesis, where the genes could be manipulated to produce novel, engineered analogs with potentially enhanced or new therapeutic properties. kcl.ac.uk
A more profound understanding of how this compound interacts with its molecular target, the V-ATPase, is essential. Future studies should aim to pinpoint the exact binding site on the V-ATPase complex. High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), could provide definitive atomic-level views of the this compound-V-ATPase complex, revealing the precise binding mode. Further investigation into the minor effects of bafilomycin-resistance mutations on chondropsin affinity could clarify the nuances of its inhibitory mechanism. nih.gov Comparative biochemical and structural studies using V-ATPases from different species (e.g., fungal, mammalian, protozoan) will be crucial to understand the basis of its selective inhibition. nih.gov
The reliance on harvesting marine sponges for this compound, where it is only a minor component, is inherently unsustainable and presents a major bottleneck for further research and development. nih.govmdpi.com The most promising solution is heterologous expression. kcl.ac.uk This strategy involves identifying the biosynthetic gene cluster from the presumed symbiotic microorganism, followed by cloning and introducing it into a well-characterized, fast-growing host organism like Escherichia coli or Saccharomyces cerevisiae (yeast). kcl.ac.ukresearchgate.net Successfully engineering a microbial host to produce this compound would create a sustainable, scalable, and reliable supply chain, which is a prerequisite for any advanced preclinical and potential clinical development. kcl.ac.ukmdpi.com
With potent in vitro cytotoxicity already established, the next logical step is to evaluate this compound's efficacy in advanced preclinical models. nih.gov This involves moving beyond simple cell culture experiments to in vivo studies. Based on its V-ATPase inhibitory activity, relevant animal models could include those for specific cancers known to be sensitive to this mechanism of action or for bone disorders like osteoporosis, as V-ATPases are crucial for osteoclast function. kcl.ac.uknih.gov The development of xenograft models using human tumor cells would be a standard approach to assess anti-cancer efficacy in vivo. Given the observed selectivity for fungal V-ATPases, exploring the potential of this compound as an antifungal agent in relevant preclinical infection models represents another important and viable research direction. nih.gov
Q & A
Q. What methodological approaches are recommended for isolating Chondropsin D from marine sponges, and how can purity be validated?
To isolate this compound, researchers should employ sequential extraction and chromatographic techniques (e.g., HPLC, flash chromatography) using solvents optimized for polar marine natural products. Purity validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm molecular structure and homogeneity. Analytical standards and comparative spectral databases should be referenced to minimize contamination risks. For experimental rigor, document extraction yields at each step and include negative controls (e.g., sponge samples without this compound) to validate specificity .
Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed?
Use cell-based assays (e.g., cytotoxicity via MTT or resazurin assays) with cancer cell lines (e.g., HeLa, MCF-7) to assess bioactivity. Include dose-response curves (IC50 calculations) and positive controls (e.g., doxorubicin). For specificity, test against non-cancerous cell lines (e.g., HEK293). Ensure replicates (n ≥ 3) and statistical power analysis to mitigate variability. Pre-screen solvent compatibility (e.g., DMSO tolerance) to avoid false positives .
Q. How can researchers address challenges in structural elucidation of this compound using spectroscopic data?
Combine 1D/2D NMR (COSY, HSQC, HMBC) to assign stereochemistry and resolve overlapping signals. Compare data with structurally related compounds (e.g., other chondropsins). For ambiguous regions, employ computational tools (e.g., DFT-NMR calculations) or X-ray crystallography if crystals are obtainable. Document solvent effects and temperature-dependent NMR shifts to confirm conformational stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across different cancer models?
Discrepancies may arise from cell line heterogeneity, assay conditions (e.g., incubation time, serum concentration), or compound stability. Conduct meta-analyses of existing studies to identify confounding variables. Validate findings using orthogonal assays (e.g., apoptosis markers vs. viability assays) and standardized protocols (e.g., CLSI guidelines). Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation artifacts .
Q. How can the mechanism of action (MoA) of this compound be systematically investigated?
Adopt multi-omics approaches: transcriptomics (RNA-seq) to identify dysregulated pathways and proteomics (LC-MS/MS) to detect protein targets. Combine with functional assays (e.g., siRNA knockdown of putative targets). Use isogenic cell lines (e.g., wild-type vs. target gene knockout) to confirm specificity. For in-depth MoA validation, employ biophysical techniques like surface plasmon resonance (SPR) to measure binding affinity .
Q. What experimental designs are critical for evaluating this compound’s in vivo efficacy and toxicity?
Use xenograft or patient-derived xenograft (PDX) models with pharmacokinetic profiling (plasma/tissue concentration-time curves). Include dose-ranging studies to establish maximum tolerated dose (MTD) and therapeutic index. Assess toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver damage). For rigor, randomize treatment groups, blind assessors to group allocation, and power studies based on preliminary effect sizes .
Q. How should researchers design studies to investigate this compound’s structure-activity relationships (SAR)?
Synthesize analogs with modifications to key functional groups (e.g., macrocycle, side chains). Test analogs in parallel using standardized bioassays. Apply quantitative SAR (QSAR) models to correlate structural features with activity. Use molecular docking to predict binding interactions with known targets (e.g., tubulin). Validate predictions with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
